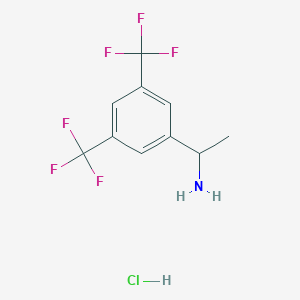

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

描述

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt with the molecular formula C₁₀H₁₀ClF₆N and a molecular weight of 293.64 g/mol . The compound features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring, enhancing its stability and lipophilicity. It is commonly used as a chiral intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs due to its stereochemical versatility (R- and S-enantiomers) .

属性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624488 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374822-27-2 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one Intermediate

A key precursor in the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride is 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. The preparation of this intermediate is well-documented and involves the following steps:

Grignard Reaction:

The process starts with the formation of a Grignard reagent by reacting 3,5-bis(trifluoromethyl)bromobenzene with an alkyl magnesium halide (C1-C8 alkyl magnesium halide) in tetrahydrofuran (THF) at controlled temperatures (0 to 35°C). The reaction is exothermic and requires careful temperature control to avoid side reactions. The Grignard reagent formation is typically complete within 2 hours but can be extended up to 5 hours without yield loss.Acylation with Acetic Anhydride:

The Grignard reagent is then slowly added to an excess of acetic anhydride at low temperatures (preferably below 5°C, ideally between -10 to -15°C) to form the ketone intermediate. Maintaining low temperature minimizes exothermicity and side product formation.Workup and Isolation:

After reaction completion, cold water is added, followed by slow addition of an aqueous base (commonly sodium hydroxide) to hydrolyze excess acetic anhydride and neutralize the mixture. The pH is adjusted to above 10 to facilitate extraction of the ketone with tert-butyl methyl ether. The organic layer is washed with sodium bicarbonate and sodium chloride solutions, then solvents are removed by distillation to yield the ketone intermediate.

This process is noted for its high yield, safety, and scalability, making it suitable for industrial applications.

Reductive Amination to Form 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

The ketone intermediate is converted to the target ethanamine via reductive amination:

Reductive Amination:

The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation conditions. This step converts the carbonyl group to the corresponding amine.Formation of Hydrochloride Salt:

The free amine is then treated with hydrochloric acid to form the hydrochloride salt, improving stability and handling.

This classical approach is widely used but may require optimization to achieve high enantiomeric purity if a chiral product is desired.

Biocatalytic Preparation Methods

Recent advances have introduced enzymatic synthesis routes that offer high stereoselectivity and environmentally friendly conditions.

Bienzyme Cascade System Using R-ω-Transaminase and Alcohol Dehydrogenase

Enzymes Used:

The key enzymes are R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH), co-expressed in recombinant bacterial systems (e.g., E. coli BL21(DE3)).Reaction:

The system catalyzes the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone to produce (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine with enantiomeric excess greater than 99.9%.Equilibrium Shift:

ADH converts the acetone by-product to isopropanol, shifting the reaction equilibrium toward product formation and improving yield.Reaction Conditions:

Typical conditions include 40°C, pH 9 (Tris-HCl buffer), and 180 rpm shaking for 24 hours.Advantages:

This method provides excellent stereoselectivity, mild reaction conditions, and potential for scale-up using recombinant enzyme technology.Substrate Scope:

ATA117 shows a relatively broad substrate spectrum, catalyzing transamination of various substituted acetophenones.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The Grignard-based chemical synthesis emphasizes temperature control during reagent addition to minimize exothermic reactions and side products, ensuring safety and reproducibility.

Excess acetic anhydride is critical in the acylation step to achieve high yields of the ketone intermediate; a molar ratio greater than 1:1 (acetic anhydride to Grignard reagent) is preferred.

The enzymatic method represents a significant advancement in chiral synthesis, enabling production of enantiomerically pure amines without the need for chiral resolution steps.

The bienzyme cascade system's co-expression strategy enhances substrate conversion efficiency by removing inhibitory by-products, a key factor in improving overall yield.

Industrial scale-up of these methods requires optimization of reaction parameters, enzyme expression systems, and purification protocols to balance cost, yield, and purity.

化学反应分析

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

科学研究应用

Chiral Intermediate in Drug Synthesis

One of the primary applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride is its role as a chiral intermediate in the synthesis of pharmaceuticals. A notable study demonstrated the efficient synthesis of this compound using a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase. This method achieved an enantiomeric excess greater than 99.9%, highlighting its potential in producing high-purity chiral drugs .

Neurological Disorders

The compound's structural similarity to known pharmacophores suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may interact with various biological targets, influencing neurotransmitter systems. This aspect positions it as a candidate for further investigation in the development of treatments for conditions such as depression or anxiety.

Versatile Reactivity

The trifluoromethyl groups present in this compound enhance its reactivity in organic transformations. This compound can serve as a versatile building block for synthesizing more complex organic molecules, facilitating various chemical modifications.

Biocatalysis

Recent research has explored the use of recombinant bacteria to catalyze the bioreduction of 3,5-bis(trifluoromethyl)acetophenone to produce this compound. The study highlighted the efficiency of using ionic liquids as co-solvents, which improved product yield and selectivity under controlled conditions . This method exemplifies how biocatalysis can be harnessed to synthesize valuable compounds sustainably.

Case Studies

作用机制

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral intermediate, facilitating the synthesis of selective blockers that target tetrodotoxin-sensitive sodium channels . This interaction is crucial for the development of compounds with potential analgesic and therapeutic properties.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key parameters of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride with structurally related analogs:

Key Observations :

Stereochemical Differences

The target compound exists as enantiomers:

- (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 216002-20-9)

- (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 216002-19-6) .

While both enantiomers share identical physicochemical properties (melting point, solubility), their biological activities may diverge significantly. For example, the (S)-enantiomer could exhibit higher affinity for specific receptors in drug development, whereas the (R)-form might be inactive or less potent .

Hazard Profiles

The (S)-enantiomer of the target compound carries notable hazards:

- H302 : Harmful if swallowed.

- H315/H319 : Causes skin/eye irritation.

- H335 : May cause respiratory irritation .

In contrast, analogs like the biguanide derivative (C₁₀H₁₀ClF₆N₅) may present distinct hazards due to their functional groups, though specific data are unavailable .

生物活性

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various studies, including its inhibitory properties against certain enzymes and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance lipophilicity and biological activity. Its structure can be represented as follows:

This structure contributes to its interaction with biological targets, particularly in enzyme inhibition and cell signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme linked to androgen-dependent diseases. A specific derivative of this compound, N-[3,5-bis(trifluoromethyl)phenyl]amide, exhibited a half-maximal inhibitory concentration (IC50) of 1.44 µM against SRD5A1 with low cytotoxicity (IC50 = 29.99 µM) in human keratinocyte cells . This suggests a promising avenue for treating conditions like benign prostatic hyperplasia.

| Compound | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| N-[3,5-bis(trifluoromethyl)phenyl]amide | 1.44 ± 0.13 | 88 |

| Caffeic acid | 20 (30% inhibition) | 86 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving liver cancer cells (HepG2 and Hep3B), treatment with a derivative (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide) showed significant inhibition of cell growth and colony formation. The concentrations used ranged from 1 to 10.8 µM over various time periods (0-72 hours), leading to apoptosis induction and upregulation of apoptosis-regulating genes .

| Treatment Concentration (µM) | Growth Inhibition (%) | Apoptosis Induction |

|---|---|---|

| 1 | Moderate | Yes |

| 10.8 | High | Yes |

The mechanism by which these compounds exert their effects appears to involve modulation of transcription factors such as HNF4α and inhibition of the STAT3 signaling pathway. The binding affinity to HNF4α was confirmed through docking studies, indicating that the compound directly interacts with the ligand-binding site, thereby influencing gene expression related to cell proliferation and apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of derivatives of this compound in various biological contexts:

- Inhibition of DHT Production : A study demonstrated that the N-[3,5-bis(trifluoromethyl)phenyl]amide significantly inhibited dihydrotestosterone (DHT) production in HaCaT cells by up to 46% at a concentration of 1 µM .

- Cancer Cell Line Studies : The anticancer activity was assessed across multiple human cancer cell lines, showing broad-spectrum efficacy against colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and others with IC50 values often less than 10 µM .

常见问题

Basic: What are the optimal synthetic routes for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, and how can purity >97% be achieved?

Methodological Answer:

A high-yield synthesis involves reductive amination of 3,5-bis(trifluoromethyl)acetophenone using ammonium acetate and sodium cyanoborohydride in anhydrous methanol at 60°C for 24 hours. Post-reaction, the hydrochloride salt is precipitated by adding HCl gas to the reaction mixture. Purification is achieved via recrystallization from a 1:1 ethanol/water mixture, yielding >97% purity. The trifluoromethyl groups necessitate strict moisture control to avoid hydrolysis .

Basic: What storage conditions are critical to maintain the compound’s stability?

Methodological Answer:

Store the compound in airtight, light-resistant containers under nitrogen or argon at 2–8°C. Stability studies indicate decomposition above 40°C or in humid environments. For long-term storage, desiccants like silica gel should be included. Avoid prolonged exposure to basic conditions, as the free amine may degrade .

Advanced: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Structural Confirmation: Use NMR (δ 1.4 ppm for CH, δ 7.8–8.2 ppm for aromatic protons) and NMR (δ -63 ppm for CF groups).

- Purity: Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) and UV detection at 254 nm.

- Mass Spectrometry: ESI-MS (expected [M+H] at 280.6 m/z) to verify molecular weight .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence reactivity in nucleophilic substitutions?

Methodological Answer:

The trifluoromethyl groups deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, they enhance the stability of intermediates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions. For example, reactions with Grignard reagents require elevated temperatures (80–100°C) in THF. Computational studies (DFT) show increased positive charge at the para position, directing regioselectivity .

Data Contradiction: How can researchers resolve discrepancies in reported melting points (e.g., 50–55°C vs. 60–65°C)?

Methodological Answer:

Discrepancies may arise from polymorphic forms or residual solvents. To isolate the pure form:

Perform recrystallization in different solvents (e.g., acetone vs. ethyl acetate).

Characterize polymorphs via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC).

Use thermogravimetric analysis (TGA) to detect solvent residues. Controlled drying under vacuum (40°C, 24 hours) ensures solvent-free samples .

Application: What role does this compound play in asymmetric catalysis?

Methodological Answer:

The chiral ethanamine moiety serves as a precursor for ligands in enantioselective catalysis. For example, when complexed with ruthenium, it catalyzes asymmetric hydrogenation of ketones with >90% enantiomeric excess (ee). Key parameters:

- Ligand Design: Modify the amine’s stereochemistry (R/S) to tune selectivity.

- Reaction Optimization: Use H pressure (10–50 bar) and protic solvents (ethanol) to enhance turnover frequency .

Safety: What first-aid measures are recommended for accidental exposure during synthesis?

Methodological Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is difficult.

- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing.

- Eye Exposure: Rinse with lukewarm water for 15 minutes; seek ophthalmological evaluation.

- Documentation: Always consult the compound’s SDS for lab-specific protocols .

Stability: How does the hydrochloride salt form affect solubility compared to the free base?

Methodological Answer:

The hydrochloride salt increases water solubility (e.g., 10 mg/mL in HO at 25°C) due to ionic interactions, whereas the free base is soluble in organic solvents (e.g., dichloromethane). For reactions requiring the free amine, neutralize with 1M NaOH and extract into DCM. Stability studies show the salt form is less hygroscopic and more shelf-stable .

Advanced: What strategies mitigate side reactions during amination steps?

Methodological Answer:

- Byproduct Control: Use scavengers (e.g., molecular sieves) to absorb ammonia.

- Catalyst Optimization: Employ Pd/C or Raney nickel under H atmosphere to minimize over-alkylation.

- Monitoring: Track reaction progress via in-situ IR spectroscopy (disappearance of ketone C=O stretch at 1700 cm) .

Ecological Impact: What disposal protocols are recommended for waste containing this compound?

Methodological Answer:

- Neutralization: Treat aqueous waste with 1M NaOH to precipitate the free base, then filter and incinerate.

- Solid Waste: Package in sealed containers labeled “Halogenated Waste” for licensed disposal facilities.

- Regulatory Compliance: Follow EPA guidelines for trifluoromethyl-containing compounds (40 CFR §261.24) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。